molecular formula C17H10FN3OS2 B2740747 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one CAS No. 854002-70-3

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2740747
CAS No.: 854002-70-3
M. Wt: 355.41
InChI Key: WGBHIQQEGVWTPO-ZROIWOOFSA-N
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Description

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3). This compound is a subject of significant interest in oncological research, particularly in the context of acute myeloid leukemia (AML), where constitutively active FLT3 mutations, such as the internal tandem duplication (ITD), are a common driver of disease progression and poor prognosis. The molecule functions as a type II inhibitor, binding to the inactive DFG-out conformation of the FLT3 kinase domain. This binding mode competitively blocks ATP binding and stabilizes the kinase in an inactive state, thereby effectively suppressing FLT3-mediated downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which are critical for cellular proliferation and survival. Research utilizing this inhibitor has been instrumental in elucidating the role of FLT3 in leukemogenesis and in validating it as a critical therapeutic target. Beyond its primary application in hematological malignancies, this scaffold is also investigated for its potential anti-proliferative effects in other cancer cell lines, owing to the structural features of the benzimidazole and rhodanine cores, which are known to facilitate interactions with various ATP-binding pockets. This compound is intended For Research Use Only and serves as a vital tool for in vitro and cell-based studies aimed at understanding kinase signaling networks, exploring mechanisms of drug resistance, and developing novel combination treatment strategies for FLT3-mutant cancers.

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPWDAHVHSMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzo[d]imidazole derivatives with thiazolidinone precursors. The general method includes:

  • Reagents :
    • 1H-benzo[d]imidazole
    • 2-fluorobenzaldehyde
    • Thioamide derivatives
  • Reaction Conditions :
    • Solvent: Ethanol or DMF
    • Temperature: Reflux conditions for several hours
  • Characterization :
    • Confirmation through NMR, IR, and mass spectrometry.

Antiviral Activity

Research indicates that thiazolidinone derivatives exhibit antiviral properties, particularly against influenza viruses. The compound's mechanism of action may involve the inhibition of viral neuraminidase (NA), which is crucial for viral replication. A study demonstrated that compounds similar to this compound showed effective half-maximal effective concentrations (EC50) below 20 μM against various influenza strains, indicating strong antiviral potential .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. Notably, the presence of the benzimidazole moiety is linked to enhanced cytotoxicity against certain cancer types .

Antimicrobial Activity

In addition to antiviral and anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioxothiazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at various positions on the benzimidazole and thiazolidinone rings can significantly influence potency and selectivity against specific targets. For instance, substituting different aryl groups can enhance antiviral efficacy while reducing cytotoxicity .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Influenza Virus Inhibition : A study screened a library of compounds and identified several analogs with potent antiviral activity against influenza A viruses, providing a basis for further development of new antiviral agents .
  • Cancer Cell Line Studies : In vitro assessments revealed that modifications in the thiazolidinone structure led to increased apoptosis in MCF-7 breast cancer cells, suggesting a promising avenue for anticancer drug development .
  • Antimicrobial Efficacy : Testing against bacterial strains such as Staphylococcus aureus showed that derivatives of this compound exhibited significant antibacterial activity, highlighting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds structurally similar to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

A study indicated that thiazolidin-4-one derivatives exhibited significant cytotoxicity against multiple carcinoma cell lines, including hepatocellular carcinoma and breast cancer cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been assessed for their antimicrobial properties. The compound's structure allows it to potentially inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis. Research has demonstrated that related compounds possess activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone derivatives are another area of interest. These compounds have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthetic Strategies

The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate aldehydes with thiazolidinones under acidic or basic conditions. Recent advancements in synthetic methodologies have improved yield and purity, making these compounds more accessible for research and development purposes .

Case Studies

StudyObjectiveFindings
Foroughifar et al. (2020)Synthesis and evaluation of thiazolidinone derivativesIdentified significant anticancer activity against Huh7 D12 cells; IC50 values indicated potent inhibition .
Kaboudin et al. (2021)Antimicrobial activity assessmentDemonstrated effective inhibition against E. coli and S. aureus; compared favorably with standard antibiotics .
Apostolidis et al. (2019)Anti-inflammatory potentialShowed reduction in pro-inflammatory cytokines in vitro; suggested mechanism involving NF-kB pathway modulation .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Rhodanine Hybrids

Key structural variations in similar compounds include substituents on the benzimidazole ring, fluorophenyl group modifications, and functional groups appended to the rhodanine core. These changes impact physicochemical properties, synthetic yields, and biological activities.

Table 1: Comparison of Benzimidazole-Rhodanine Derivatives

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Notable Activity Reference
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one R1=H, R2=2-fluorophenyl, R3=S Not reported Not reported Not explicitly reported N/A
(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)... R1=Cl, R2=2-fluorobenzyl, R3=CH₂COOH 296.4–298.1 71 Topoisomerase inhibition
(Z)-2-(5-((6-Fluoro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)... R1=F, R2=2-fluorobenzyl, R3=CH₂COOH 275.4–277.3 83 Enhanced cytotoxicity
(Z)-3-(1H-benzo[d]imidazol-2-yl)-5-(4-nitrobenzylidene)-2-phenylthiazolidin-4-one R1=H, R2=4-nitrobenzyl, R3=Ph Not reported Not reported Antitubercular activity

Key Observations :

  • Chlorine vs. Fluorine Substituents : Chlorine at the benzimidazole ring (compound in ) reduces yield (71%) compared to fluorine (83%), suggesting steric or electronic effects during synthesis.
  • Acetic Acid Side Chain: Derivatives with a CH₂COOH group (e.g., ) exhibit higher melting points (>275°C), likely due to hydrogen bonding, compared to non-polar substituents.
Analogues with Modified Heterocyclic Cores

Compounds with indoline-2,3-dione or pyrazolo-thiazole cores demonstrate divergent biological roles despite shared benzimidazole motifs.

Table 2: Comparison with Indoline-2,3-dione and Pyrazolo-thiazole Derivatives

Compound Name Core Structure Melting Point (°C) Activity Reference
(Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-5-(trifluoromethyl)indolin-2-one Indoline-2,3-dione 160–162 Fatty acid amide hydrolase inhibition
6-(1H-benzo[d]imidazol-2-yl)-3,5-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo... Pyrazolo[3,4-d]thiazole Not reported Antitubercular activity

Key Observations :

  • Trifluoromethyl Group : The CF₃ group in indoline derivatives () lowers melting points (160–162°C) compared to rhodanine hybrids, likely due to reduced crystallinity.
  • Pyrazolo-thiazole Core : Compounds with this core () show antitubercular activity, suggesting that core flexibility influences target specificity.

Fluorine Substitution :

  • 2-Fluorophenyl groups (target compound) may enhance metabolic stability compared to non-fluorinated analogs .
  • 4-Fluorophenyl derivatives (e.g., ) exhibit isostructural planar conformations, which could improve membrane permeability.

Thioxo vs. Methylthio Groups :

Benzimidazole Modifications :

  • 5-Methoxybenzylidene derivatives () show reduced yields (80%) compared to halogenated analogs, possibly due to steric hindrance.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a base-catalyzed condensation reaction between a thioxothiazolidin-4-one precursor (e.g., 3-(2-fluorophenyl)-2-thioxothiazolidin-4-one) and a benzaldehyde derivative (e.g., 1H-benzo[d]imidazole-2-carbaldehyde). Key steps include:

  • Reaction Conditions : Use of sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (60–80°C) for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >90% purity .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Z-configuration of the benzylidene group and substituent positions .
  • Mass Spectrometry (HRMS) : For precise molecular weight validation .
  • X-ray Crystallography : To resolve stereochemical ambiguities (e.g., Acta Crystallographica methods in ) .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) to track reaction progress .

Q. What are the key structural features contributing to its biological activity?

The thioxothiazolidin-4-one core and the (Z)-benzylidene-benzimidazole moiety are critical:

  • The thioxo group enhances electrophilicity, enabling interactions with cysteine residues in target enzymes .
  • The fluorophenyl group improves lipophilicity, aiding membrane penetration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility but require lower temperatures to avoid side reactions .
  • Catalyst Selection : Sodium acetate vs. NaOH: acetate buffers reduce hydrolysis of sensitive intermediates .
  • Time-Temperature Profiling : Shorter reflux times (4–6 hours) minimize decomposition, as shown in analogous syntheses (e.g., ) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cytotoxicity models (e.g., MTT assay on HEK-293 cells) to reduce variability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 2-fluorophenyl with 3,4-dichlorophenyl) to isolate contributions to antimicrobial vs. cytotoxic effects .

Q. How can molecular docking studies elucidate the mechanism of action?

  • Target Identification : Dock the compound into active sites of E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1) to predict binding modes .
  • Pharmacophore Mapping : Highlight interactions (e.g., hydrogen bonds between the thioxo group and Arg-76 in gyrase) .

Q. What in silico methods predict ADMET properties for this compound?

  • ADMET Prediction : Tools like SwissADME assess logP (2.8), bioavailability (Lipinski score: 0), and CYP450 inhibition risks .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 72%) due to the thioxothiazolidinone core, necessitating in vivo validation .

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